molecular formula C11H7Cl2N3O2S B5868345 5-{[(3,4-DICHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE CAS No. 5630-14-8

5-{[(3,4-DICHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B5868345
CAS No.: 5630-14-8
M. Wt: 316.2 g/mol
InChI Key: FNLAFOMAXGCXRF-UHFFFAOYSA-N
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Description

5-{[(3,4-Dichlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound provided for research and experimental purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal applications. Structurally, this molecule features a 1,3-diazinane-4,6-dione core, a scaffold related to barbituric acid and its derivatives, which are known for their diverse biological activities . The core is functionalized with a sulfanylidene (C=S) group at the 2-position and a (3,4-dichlorophenyl)amino methylidene moiety at the 5-position. The 3,4-dichlorophenyl group is a common pharmacophore in medicinal chemistry, often used to enhance molecular binding to biological targets and modulate physicochemical properties . Compounds based on the diazinane-dione scaffold, particularly those with arylaminomethylene substitutions, are investigated as potential pharmacophores in anticancer research . For instance, structural analogs have been engineered and evaluated for their activity against aggressive tumors like glioblastoma, with research indicating that the vinylamine linker connecting the diazinane and aromatic moieties may be a key structural feature for biological activity . Furthermore, similar molecules have been patented for their skin-whitening and antioxidant properties, often mediated through tyrosinase inhibition and activation of peroxisome proliferator-activated receptors (PPARs) . Researchers may explore this compound's utility in these or related areas, including enzyme inhibition studies, cellular signaling pathway analysis, and as a building block in the synthesis of more complex chemical entities.

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O2S/c12-7-2-1-5(3-8(7)13)14-4-6-9(17)15-11(19)16-10(6)18/h1-4H,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLAFOMAXGCXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=CC2=C(NC(=S)NC2=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416998
Record name F3220-0536
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5630-14-8
Record name F3220-0536
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-{[(3,4-DICHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves several steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dichloroaniline and thiourea.

    Reaction Conditions: The reaction typically involves the condensation of 3,4-dichloroaniline with thiourea under acidic conditions to form the intermediate product.

    Cyclization: The intermediate product undergoes cyclization to form the final compound. This step often requires heating and the presence of a catalyst to facilitate the reaction.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

5-{[(3,4-DICHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research.

Antitumor Activity:
Studies have shown that derivatives of this compound can act as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial enzymes in nucleotide synthesis and cell proliferation. For example, compounds similar to 5-{[(3,4-dichlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent antitumor properties .

Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies suggest that it possesses significant activity against a variety of bacterial strains. This could be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Applications in Drug Development

Given its biological profile, 5-{[(3,4-dichlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione is being investigated for potential applications in:

  • Cancer Therapy: As a lead compound for developing new anticancer agents targeting TS and DHFR.
  • Antibacterial Agents: As a scaffold for designing novel antibiotics capable of overcoming resistance mechanisms.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • In Vitro Studies on Cancer Cell Lines:
    Researchers conducted assays using human tumor cell lines to evaluate the cytotoxic effects of the compound. Results indicated significant growth inhibition at low concentrations, supporting its potential as an anticancer drug .
  • Antimicrobial Testing:
    A series of tests against Gram-positive and Gram-negative bacteria revealed that derivatives of this compound exhibited broad-spectrum antibacterial activity. The mechanism was further explored through molecular docking studies which suggested binding affinity to key bacterial enzymes .

Mechanism of Action

The mechanism of action of 5-{[(3,4-DICHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Activity and Physicochemical Properties

The 3,4-dichlorophenyl group in the target compound is critical for its bioactivity. Evidence from Haemers et al. (referenced in ) demonstrates that para- and meta-substitutions on the phenyl ring modulate binding affinity and stability in enzyme inhibition studies. For example:

  • Acetyl-substituted analogs (e.g., derivatives of 9a in ) exhibit improved stability compared to formyl derivatives, with minimal loss of potency.
  • 3,4-Dichloro substitution enhances hydrophobic interactions in enzyme binding pockets, as seen in DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase) inhibitors .

Table 1: Comparison of Key Structural Analogs

Compound Name Substituents Biological Activity Solubility Reference
Thialbarbitone Cyclohexenyl, propenyl Sedative/Hypnotic Soluble in water, ethanol, chloroform
5-[(4-Methoxyphenyl)methylidene]-1,3-dimethyl analog 4-Methoxyphenyl, methyl Antioxidant (moderate Fe³⁺ reduction) Limited solubility in polar solvents
4-Chlorophenyl derivatives (e.g., 6c) 4-Chlorophenyl High Fe³⁺-reducing antioxidant activity Moderate solubility in DMF
Target compound 3,4-Dichlorophenyl, sulfanylidene Hypothesized enzyme inhibition (DXR-like targets) Predicted low aqueous solubility
Electronic and Steric Effects
  • Sulfanylidene vs. Dithioxo Groups : Analog 2 from (5-[(4-oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-2-sulfido-1,3,2-diazaphosphinane) shows lower thermal stability than the target compound due to its dithioxo (-S₂) group, which increases electron density and susceptibility to oxidation.
  • Methylidene vs. Benzylidene Groups : Compounds with benzylidene substituents (e.g., 8a–8d in ) exhibit reduced antioxidant activity compared to methylidene derivatives, likely due to steric hindrance limiting redox-active site accessibility .

Biological Activity

5-{[(3,4-Dichlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a diazine ring and a dichlorophenyl group. Its structural formula can be represented as follows:

C13H10Cl2N4O2S\text{C}_{13}\text{H}_{10}\text{Cl}_2\text{N}_4\text{O}_2\text{S}

Antimicrobial Properties

Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial activity. For example, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of halogen substituents, such as the dichlorophenyl group in this compound, is known to enhance antibacterial properties.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaZone of Inhibition (mm)MIC (μg/mL)
5-{[(3,4-Dichlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dioneS. aureus15-1962.5
Thiadiazole Derivative AE. coli1850
Thiadiazole Derivative BPseudomonas aeruginosa1670

Anticancer Activity

The compound has been studied for its potential anticancer properties. It may exert cytotoxic effects by intercalating into DNA and disrupting replication processes. A study highlighted that similar compounds demonstrated significant inhibition of cancer cell proliferation in vitro .

Mechanisms of Action:

  • DNA Intercalation: Disrupts normal DNA function.
  • Enzyme Inhibition: May inhibit enzymes involved in cancer cell metabolism.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited notable activity against S. aureus, with a minimum inhibitory concentration (MIC) of 62.5 μg/mL .

Case Study 2: Anticancer Screening

In vitro tests on cancer cell lines showed that the compound could reduce cell viability significantly at concentrations ranging from 50 to 100 μM over a 48-hour period . The study concluded that the compound warrants further investigation as a potential anticancer agent.

Q & A

Q. What are the optimal synthetic routes for 5-{[(3,4-dichlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione?

Methodological Answer: The compound can be synthesized via condensation reactions involving thiosemicarbazide derivatives and appropriate carbonyl precursors. For example, refluxing a mixture of thiosemicarbazide, chloroacetic acid, sodium acetate, and an oxo-compound in a DMF/acetic acid solvent system (2–4 hours) followed by recrystallization (DMF-ethanol) is a common approach . Reaction optimization may include varying stoichiometry, temperature, and solvent polarity to improve yield and purity. Post-synthesis purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) ensures structural integrity .

Q. How is spectroscopic characterization performed to confirm the structure of this compound?

Methodological Answer: Multinuclear NMR (¹H, ¹³C) is critical for verifying the aromatic, methylidene, and sulfanylidene moieties. For instance, ¹H-NMR peaks at δ 2.17–2.22 ppm may indicate methyl groups on the dichlorophenyl ring, while δ 5.20–6.93 ppm corresponds to aromatic protons . IR spectroscopy confirms functional groups (e.g., C=O at ~1685 cm⁻¹, N-H stretching at ~3200 cm⁻¹) . High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula consistency .

Q. What preliminary assays are used to evaluate the compound’s biological activity?

Methodological Answer: Initial screening involves in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates. Dose-response curves (IC₅₀ values) are generated at concentrations of 1–100 µM. Molecular docking (AutoDock Vina or Schrödinger Suite) predicts binding affinities to active sites, prioritizing targets like cytochrome P450 or bacterial enzymes .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the compound’s electronic properties and reactivity?

Methodological Answer: DFT calculations (B3LYP/6-31G* level) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) and transition-state analyses (IRC) explain reaction mechanisms, such as nucleophilic substitution at the dichlorophenyl ring . TD-DFT further correlates UV-Vis spectra with electronic transitions, aiding in photostability assessments .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer: Comparative SAR requires synthesizing analogs with systematic substitutions (e.g., replacing Cl with F or methyl groups) and testing them against a panel of biological targets. Statistical tools (e.g., PCA or CoMFA) analyze bioactivity data to identify key substituents. For example, 3,4-dichloro substitution enhances hydrophobic interactions in enzyme pockets, while sulfanylidene groups improve solubility . Conflicting data may arise from assay variability, which is mitigated by triplicate experiments and orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How is the environmental fate of this compound assessed in ecotoxicological studies?

Methodological Answer: Environmental persistence is evaluated via OECD 301 biodegradation tests (28-day aerobic conditions). Hydrolysis/photolysis rates are measured under controlled pH and UV light. LC-MS/MS quantifies degradation products (e.g., dechlorinated metabolites). Ecotoxicity is tested using Daphnia magna (48-hour LC₅₀) and algal growth inhibition assays (OECD 201), with results contextualized using QSAR models .

Methodological Notes

  • Synthetic Optimization : Solvent selection (e.g., DMF vs. THF) impacts reaction kinetics and byproduct formation. Microwave-assisted synthesis may reduce reaction times .
  • Computational Validation : Cross-validate docking results with mutagenesis studies (e.g., alanine scanning) to confirm binding residues .
  • Data Reproducibility : Use standardized protocols (e.g., OECD guidelines) for environmental assays to ensure cross-study comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.